(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine
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Overview
Description
(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is an organic compound that features a sulfonyl group attached to a phenyl ring substituted with a methoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine typically involves the reaction of 4-methoxyaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structure but lacks the sulfonyl group and methoxy group.
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound contains two trifluoromethylsulfonyl groups attached to an aniline ring.
Uniqueness
(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity for specific targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H12F3NO3S |
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Molecular Weight |
331.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-11-8-6-10(7-9-11)18-22(19,20)13-5-3-2-4-12(13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
NMOHGMWCNKITMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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